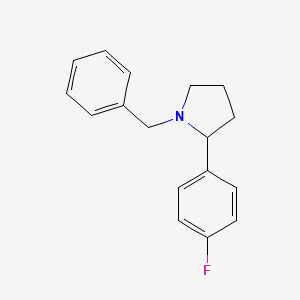

1-Benzyl-2-(4-fluorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC15863865

Molecular Formula: C17H18FN

Molecular Weight: 255.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18FN |

|---|---|

| Molecular Weight | 255.33 g/mol |

| IUPAC Name | 1-benzyl-2-(4-fluorophenyl)pyrrolidine |

| Standard InChI | InChI=1S/C17H18FN/c18-16-10-8-15(9-11-16)17-7-4-12-19(17)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2 |

| Standard InChI Key | JKWRIZVPHCHZGD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)C3=CC=C(C=C3)F |

Introduction

Structural Characteristics and Molecular Properties

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈FN |

| Molecular Weight | 255.33 g/mol |

| IUPAC Name | 1-benzyl-2-(4-fluorophenyl)pyrrolidine |

| logP (Predicted) | 3.8 ± 0.5 |

| Topological Polar Surface Area | 12.4 Ų |

Synthetic Methodologies

Ring Formation and Functionalization

The pyrrolidine core is typically synthesized via cyclization of γ-aminobutyraldehyde derivatives or through [3+2] cycloaddition reactions. A reported route involves the use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during ring closure . For instance, Boc-protected aminopyridines undergo lithiation and subsequent reaction with bicyclic ethers to yield trans-alcohol intermediates, which are further functionalized.

Critical Reaction Conditions

-

Temperature: 80–100°C for coupling reactions.

-

Catalysts: Pd(PPh₃)₄ for cross-couplings.

-

Protecting Groups: Boc for amine protection to prevent side reactions .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

The compound’s logP value (~3.8) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation adjustments for in vivo studies .

Metabolic Stability

In vitro microsomal assays using human liver microsomes indicate moderate clearance, with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme. Fluorine’s electron-withdrawing effect slows oxidative degradation compared to non-fluorinated analogs .

Biological Activity and Mechanisms

Antimicrobial and Anticancer Effects

Pyrrolidine analogs substituted with aromatic groups exhibit broad-spectrum antimicrobial activity. For example, derivatives with MIC values of 3.12–12.5 µg/mL against Staphylococcus aureus and Escherichia coli highlight the role of fluorine in boosting potency. Anticancer activity via aromatase inhibition (IC₅₀ ~23.8 µM) has also been observed in similar compounds.

Applications in Drug Discovery

Neurological Therapeutics

The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders. nNOS inhibitors reduce nitric oxide-mediated neurotoxicity, suggesting potential in stroke and Parkinson’s disease models .

Antibiotic Adjuvants

Fluorinated pyrrolidines may combat antibiotic resistance by disrupting bacterial efflux pumps. Synergistic studies with ciprofloxacin show a 4–8-fold reduction in MIC against resistant Pseudomonas aeruginosa strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume